Enantiomeric Specificity for β₃-Adrenergic Agonist Pharmacophore
Patent TW200408637A discloses β₃-adrenergic receptor agonists wherein the pharmacologically active scaffold explicitly incorporates the (R)-configured 2-(6-chloro-pyridin-3-yl)-2-hydroxy-ethylamino moiety. The derived clinical-stage compound, for which BindingDB reports an EC₅₀ of 0.850 nM at human cloned β₃-adrenergic receptor expressed in CHO cells (assessed via cAMP accumulation), depends on the defined (R)-stereochemistry to achieve this level of target engagement [1][2]. The (S)-enantiomer (CAS 1213945-66-4) would produce a mirror-image spatial orientation of the hydroxyl and amino groups, predicted to alter hydrogen-bonding geometry to the receptor and reduce binding affinity—a phenomenon well-established across the chiral amino alcohol class. No equivalent potency data have been reported for the (S)-enantiomer derivative scaffold.
| Evidence Dimension | Stereochemical configuration requirement for β₃-adrenergic receptor agonist activity |
|---|---|
| Target Compound Data | (R)-configuration at β-carbon; derived β₃-AR agonist scaffold yields EC₅₀ = 0.850 nM (BindingDB BDBM50273154, CHO cells, cAMP accumulation) |
| Comparator Or Baseline | (S)-enantiomer (CAS 1213945-66-4); equivalent β₃-AR potency data not reported in public domain |
| Quantified Difference | Qualitative: (R)-enantiomer is the active stereoisomer for β₃-AR pharmacophore construction; (S)-enantiomer is predicted to be less active or inactive based on chiral amino alcohol SAR class principles |
| Conditions | Human cloned β₃-adrenergic receptor expressed in CHO cells; cAMP accumulation assay (BindingDB BDBM50273154) |
Why This Matters
Procurement of the (R)-enantiomer is essential for any medicinal chemistry program targeting β₃-adrenergic receptors; substitution with the (S)-enantiomer or racemate would invalidate stereochemical SAR and require additional chiral separation steps that increase cost and reduce yield.
- [1] Google Patents. β₃-Adrenergic Receptor Agonists – TW200408637A. Compounds incorporating (R)-2-(6-chloropyridin-3-yl)-2-hydroxy-ethylamino scaffold. Assignee: Hoffmann-La Roche. View Source
- [2] BindingDB. BDBM50273154 – 4-((S)-7-((R)-2-(6-chloropyridin-3-yl)-2-hydroxyethylamino)-5,6,7,8-tetrahydronaphthalen-2-yl)benzoic acid. Target: Beta-3 adrenergic receptor (Human). EC₅₀: 0.850 nM. Agonist activity at human cloned β₃ adrenergic receptor expressed in CHO cells assessed as cAMP accumulation. View Source
